REACTION_CXSMILES
|
[OH2:1].[CH2:2]=[CH:3][CH3:4].[C:5](=[O:7])=[O:6]>>[CH2:2]1[O:6][CH:3]1[CH3:4].[CH3:2][C:3]([CH3:4])=[O:1].[C:5]1(=[O:1])[O:7][CH:3]([CH3:4])[CH2:2][O:6]1
|
Name
|
oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
oxide
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
C=CC
|
Name
|
|
Quantity
|
95 g
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1C(C)O1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.81 mmol | |
YIELD: PERCENTYIELD | 58% |
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.55 mmol | |
YIELD: PERCENTYIELD | 39% |
Name
|
|
Type
|
product
|
Smiles
|
C1(OCC(C)O1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.06 mmol | |
YIELD: PERCENTYIELD | 4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH2:1].[CH2:2]=[CH:3][CH3:4].[C:5](=[O:7])=[O:6]>>[CH2:2]1[O:6][CH:3]1[CH3:4].[CH3:2][C:3]([CH3:4])=[O:1].[C:5]1(=[O:1])[O:7][CH:3]([CH3:4])[CH2:2][O:6]1
|
Name
|
oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
oxide
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
C=CC
|
Name
|
|
Quantity
|
95 g
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1C(C)O1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.81 mmol | |
YIELD: PERCENTYIELD | 58% |
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.55 mmol | |
YIELD: PERCENTYIELD | 39% |
Name
|
|
Type
|
product
|
Smiles
|
C1(OCC(C)O1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.06 mmol | |
YIELD: PERCENTYIELD | 4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH2:1].[CH2:2]=[CH:3][CH3:4].[C:5](=[O:7])=[O:6]>>[CH2:2]1[O:6][CH:3]1[CH3:4].[CH3:2][C:3]([CH3:4])=[O:1].[C:5]1(=[O:1])[O:7][CH:3]([CH3:4])[CH2:2][O:6]1
|
Name
|
oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
oxide
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
C=CC
|
Name
|
|
Quantity
|
95 g
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1C(C)O1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.81 mmol | |
YIELD: PERCENTYIELD | 58% |
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.55 mmol | |
YIELD: PERCENTYIELD | 39% |
Name
|
|
Type
|
product
|
Smiles
|
C1(OCC(C)O1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.06 mmol | |
YIELD: PERCENTYIELD | 4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH2:1].[CH2:2]=[CH:3][CH3:4].[C:5](=[O:7])=[O:6]>>[CH2:2]1[O:6][CH:3]1[CH3:4].[CH3:2][C:3]([CH3:4])=[O:1].[C:5]1(=[O:1])[O:7][CH:3]([CH3:4])[CH2:2][O:6]1
|
Name
|
oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
oxide
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
C=CC
|
Name
|
|
Quantity
|
95 g
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1C(C)O1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.81 mmol | |
YIELD: PERCENTYIELD | 58% |
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.55 mmol | |
YIELD: PERCENTYIELD | 39% |
Name
|
|
Type
|
product
|
Smiles
|
C1(OCC(C)O1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.06 mmol | |
YIELD: PERCENTYIELD | 4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH2:1].[CH2:2]=[CH:3][CH3:4].[C:5](=[O:7])=[O:6]>>[CH2:2]1[O:6][CH:3]1[CH3:4].[CH3:2][C:3]([CH3:4])=[O:1].[C:5]1(=[O:1])[O:7][CH:3]([CH3:4])[CH2:2][O:6]1
|
Name
|
oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
oxide
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
C=CC
|
Name
|
|
Quantity
|
95 g
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1C(C)O1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.81 mmol | |
YIELD: PERCENTYIELD | 58% |
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.55 mmol | |
YIELD: PERCENTYIELD | 39% |
Name
|
|
Type
|
product
|
Smiles
|
C1(OCC(C)O1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.06 mmol | |
YIELD: PERCENTYIELD | 4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |